molecular formula C21H26N2O2 B12275475 Cinchonan, 6',9-dimethoxy-, (8alpha,9R)- CAS No. 141887-28-7

Cinchonan, 6',9-dimethoxy-, (8alpha,9R)-

Cat. No.: B12275475
CAS No.: 141887-28-7
M. Wt: 338.4 g/mol
InChI Key: QSOFUNXFUMLXCR-LATRNWQMSA-N
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Description

Cinchonan, 6’,9-dimethoxy-, (8alpha,9R)-: is a chemical compound known for its significant role in various scientific and industrial applications. This compound is a derivative of cinchona alkaloids, which are naturally occurring in the bark of cinchona trees. These alkaloids have been historically important for their medicinal properties, particularly in the treatment of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cinchonan, 6’,9-dimethoxy-, (8alpha,9R)- typically involves the modification of naturally occurring cinchona alkaloids. The process includes several steps of chemical reactions such as methylation and reduction. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of Cinchonan, 6’,9-dimethoxy-, (8alpha,9R)- is scaled up using optimized synthetic routes. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Cinchonan, 6’,9-dimethoxy-, (8alpha,9R)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cinchonan, 6’,9-dimethoxy-, (8alpha,9R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including malaria and other parasitic infections.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new drugs and chemical processes.

Mechanism of Action

The mechanism of action of Cinchonan, 6’,9-dimethoxy-, (8alpha,9R)- primarily involves its role as a chiral catalyst. It facilitates asymmetric synthesis by interacting with specific molecular targets and pathways, leading to the formation of enantiomerically pure products. The compound’s unique structure allows it to form stable complexes with substrates, enhancing the selectivity and efficiency of the reactions.

Comparison with Similar Compounds

  • Cinchonan-3,9-diol, 6’-methoxy-, (8alpha,9R)-
  • Quinine
  • Quinidine

Comparison: Cinchonan, 6’,9-dimethoxy-, (8alpha,9R)- is unique due to its specific structural modifications, which enhance its catalytic properties and biological activities. Compared to quinine and quinidine, it offers improved selectivity and efficiency in asymmetric synthesis, making it a valuable tool in chemical research and industrial applications.

Properties

CAS No.

141887-28-7

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-methoxymethyl]-6-methoxyquinoline

InChI

InChI=1S/C21H26N2O2/c1-4-14-13-23-10-8-15(14)11-20(23)21(25-3)17-7-9-22-19-6-5-16(24-2)12-18(17)19/h4-7,9,12,14-15,20-21H,1,8,10-11,13H2,2-3H3/t14-,15-,20-,21+/m0/s1

InChI Key

QSOFUNXFUMLXCR-LATRNWQMSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC

Origin of Product

United States

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